molecular formula C24H21N3O4 B12199189 5,7-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide

5,7-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide

Cat. No.: B12199189
M. Wt: 415.4 g/mol
InChI Key: WCPLKFPHMWSMQE-UHFFFAOYSA-N
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Description

5,7-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide can be achieved through a multi-step process. One common method involves the use of a one-pot, three-component reaction. This involves the reaction of substituted aromatic aldehydes, dimedone, and malonitrile in the presence of a base such as potassium tertiary butoxide and THF in methanol as a solvent at room temperature . Another method involves the use of onion extract as a green catalyst for the detection of picric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

5,7-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a fluorescent chemosensor for detecting picric acid in water samples.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it a potential candidate for drug development.

    Medicine: Its potential therapeutic properties are being explored for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can form non-covalent interactions, such as hydrogen bonds, with its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,7-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly useful in applications requiring high selectivity and sensitivity, such as fluorescence-based detection methods.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

5,7-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C24H21N3O4/c1-13-9-14(2)21-18(28)12-20(30-19(21)10-13)24(29)25-23-22(26-31-27-23)17-8-7-15-5-3-4-6-16(15)11-17/h7-12H,3-6H2,1-2H3,(H,25,27,29)

InChI Key

WCPLKFPHMWSMQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=NON=C3C4=CC5=C(CCCC5)C=C4)C

Origin of Product

United States

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